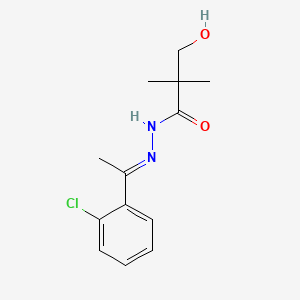
(E)-2,2-Dimethyl-3-hydroxypropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2,2-Dimethyl-3-hydroxypropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydrazide group attached to a chlorophenyl ethylidene moiety, and a hydroxypropanoic acid backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,2-Dimethyl-3-hydroxypropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide typically involves multiple steps. One common method starts with the preparation of 2,2-dimethyl-3-hydroxypropanoic acid, which is then reacted with hydrazine hydrate to form the hydrazide. The final step involves the condensation of the hydrazide with 2-chlorobenzaldehyde under acidic or basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(E)-2,2-Dimethyl-3-hydroxypropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce primary or secondary amines.
科学的研究の応用
(E)-2,2-Dimethyl-3-hydroxypropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (E)-2,2-Dimethyl-3-hydroxypropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
類似化合物との比較
Similar Compounds
- (E)-2-(1-Benzylpiperidin-4-yl)methylene-5,6-dimethoxyindan-1-one
- (-)-Carvone
- (+)-Menthofuran
Uniqueness
(E)-2,2-Dimethyl-3-hydroxypropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
133661-92-4 |
|---|---|
分子式 |
C13H17ClN2O2 |
分子量 |
268.74 g/mol |
IUPAC名 |
N-[(E)-1-(2-chlorophenyl)ethylideneamino]-3-hydroxy-2,2-dimethylpropanamide |
InChI |
InChI=1S/C13H17ClN2O2/c1-9(10-6-4-5-7-11(10)14)15-16-12(18)13(2,3)8-17/h4-7,17H,8H2,1-3H3,(H,16,18)/b15-9+ |
InChIキー |
NATCGIMQOYQIAT-OQLLNIDSSA-N |
異性体SMILES |
C/C(=N\NC(=O)C(C)(C)CO)/C1=CC=CC=C1Cl |
正規SMILES |
CC(=NNC(=O)C(C)(C)CO)C1=CC=CC=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




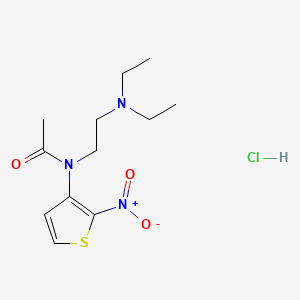

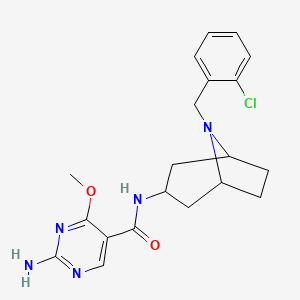
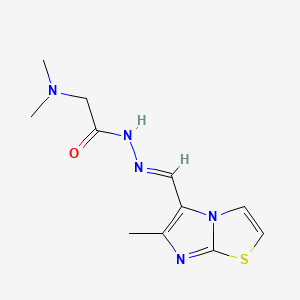

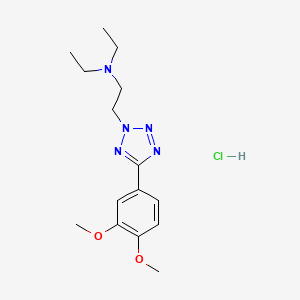


![13-(4-chlorophenyl)-4-ethyl-5,7-dithia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3,10-tetraen-12-one](/img/structure/B12743168.png)



